molecular formula C24H22N2O4 B3209329 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1058413-72-1

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3209329
CAS No.: 1058413-72-1
M. Wt: 402.4 g/mol
InChI Key: WSQBIEIKOJVXJJ-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule with a molecular formula of C24H22N2O4 and a molecular weight of 402.4 g/mol . This compound features a hybrid structure, incorporating both a 2-oxo-2H-chromene (coumarin) scaffold and an indoline moiety, linked by a carboxamide group and further functionalized with a cyclopentane carbonyl unit. The coumarin core is a privileged structure in medicinal chemistry, known to be associated with a wide range of biological activities. Recent scientific literature highlights chromene derivatives as subjects of investigation for metabolic diseases, with some 2-oxo-2H-chromene-6-sulfonamide analogs being studied for their potential inhibitory activity against enzymes like α-amylase and α-glucosidase, as well as their action on molecular targets such as the PPAR-γ receptor . The specific combination of these distinct pharmacophores in a single molecule makes this compound a valuable candidate for research in hit-to-lead optimization campaigns and for probing complex biological pathways. Researchers may find it useful in areas such as enzyme inhibition studies, receptor-ligand binding assays, and as a structural template for the design of novel bioactive molecules. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-22(19-13-17-7-3-4-8-21(17)30-24(19)29)25-18-10-9-15-11-12-26(20(15)14-18)23(28)16-5-1-2-6-16/h3-4,7-10,13-14,16H,1-2,5-6,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQBIEIKOJVXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsKey steps may involve cyclization reactions, such as the Nazarov cyclization, and the use of catalysts like Pt(II) and Au(I) to facilitate the formation of the desired tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular behavior .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its indoline-linked cyclopentanecarbonyl group, distinguishing it from other coumarin derivatives. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide Indolin-6-yl with cyclopentanecarbonyl High lipophilicity; potential enhanced binding to hydrophobic enzyme pockets
6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I) 6-methyl coumarin + 3-methylphenyl Moderate NLO activity; dipole moment = 4.82 D, hyperpolarizability = 3.72×10⁻³⁰ esu
N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (Compound II) 6-methyl coumarin + 3-methoxyphenyl Enhanced NLO response due to electron-donating methoxy group: hyperpolarizability = 5.89×10⁻³⁰ esu
N-(3-methoxyphenyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide (Compound 3) 4-methyl coumarin + 3-methoxyphenyl Crystal structure resolved (space group P2₁/c); potential MAO-B inhibition

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., Compound II) significantly enhance NLO properties compared to methyl groups (Compound I) due to increased electron delocalization .
  • Positional Effects : Methyl substitution at the 6-position (Compounds I, II) vs. 4-position (Compound 3) alters molecular packing and bioactivity. Compound 3’s 4-methyl group may favor MAO-B inhibition, a target in Parkinson’s disease .
  • Hybrid Structures : The cyclopentanecarbonyl-indolinyl group in the target compound introduces conformational rigidity, which could improve selectivity for protein targets compared to simpler aryl carboxamides .
Pharmacological and Physicochemical Properties
  • Enzyme Inhibition: Coumarin-carboxamides with methoxyphenyl groups (e.g., Compound II, 3) show affinity for monoamine oxidase B (MAO-B), with IC₅₀ values in the micromolar range . The target compound’s indoline moiety may mimic substrate recognition in MAO-B or related enzymes.

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted significant attention due to its potential biological activities. This compound features a unique structure combining indoline and chromene moieties, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N2O4C_{17}H_{15}N_{2}O_{4}, and it has a molecular weight of 313.31 g/mol. The compound's structure can be visualized as follows:

N 1 cyclopentanecarbonyl indolin 6 yl 2 oxo 2H chromene 3 carboxamide\text{N 1 cyclopentanecarbonyl indolin 6 yl 2 oxo 2H chromene 3 carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization reactions and the use of catalysts such as platinum(II) and gold(I) to facilitate the formation of the desired structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or allosteric sites, modulating the function of these enzymes. Additionally, it may influence cellular pathways involved in signal transduction, leading to changes in cellular behavior.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its ability to induce apoptosis in cancer cells is under investigation.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative disorders.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models, indicating possible applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells.
  • Neuroprotection : A study published in Neuroscience Letters reported that treatment with this compound reduced neuronal apoptosis in models of oxidative stress, suggesting mechanisms involving the modulation of apoptotic pathways.
  • Anti-inflammatory Activity : Research findings indicated that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructureBiological Activity
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamideStructureAntimicrobial, anticancer
N-(1-(cyclohexanecarbonyl)indolin-6-yl)-2-oxo-2H-chromeneStructureNeuroprotective effects

Uniqueness

What distinguishes this compound from its analogs is its specific combination of indoline and chromene structures, which confer unique chemical reactivity and potential biological activity.

Q & A

Q. What are the recommended synthetic pathways for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of the indoline and chromene moieties. Key steps include:

  • Cyclopentanecarbonyl chloride coupling to the indoline nitrogen under anhydrous conditions (e.g., THF, 0–5°C) .
  • Chromene-3-carboxylic acid activation via carbodiimide coupling (e.g., EDCl/HOBt) for amide bond formation with the indoline intermediate .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization from ethanol . Optimization focuses on temperature control to prevent cyclopentane ring decomposition and solvent selection to enhance coupling efficiency .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the indoline NH (δ ~10.5 ppm), cyclopentanecarbonyl carbonyl (δ ~170 ppm), and chromene lactone (δ ~160 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and lactone C=O (~1720 cm1^{-1}) are critical for functional group identification .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and π-stacking interactions, ensuring conformational stability .

Q. What preliminary assays are used to screen its biological activity, and how are false positives mitigated?

  • Enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates; counter-screening with ATP-competitive inhibitors reduces false positives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with controls for solvent effects (DMSO <0.1%) .
  • Solubility : Pre-test in PBS (pH 7.4) to ensure bioavailability; use of surfactants (e.g., Tween-80) if precipitation occurs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic potential?

  • Core modifications : Replace cyclopentanecarbonyl with smaller rings (e.g., cyclopropane) to reduce steric hindrance .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2_2) on the chromene ring to enhance electrophilicity and target binding .
  • Bioisosteric replacement : Substitute the indoline moiety with benzothiazole to improve metabolic stability .
  • Data validation : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding affinities to targets like COX-2 .

Q. What methodologies are employed to resolve contradictory data in its mechanism of action (MOA)?

  • Target deconvolution : Combine affinity chromatography (bait: immobilized compound) with mass spectrometry to identify interacting proteins .
  • Kinetic assays : Compare IC50_{50} values under varying ATP concentrations to distinguish between competitive and non-competitive inhibition .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., HDACs) in cell lines to confirm on-target effects .

Q. How are in vivo pharmacokinetic and toxicity profiles evaluated for preclinical development?

  • ADME : Intravenous/oral administration in rodent models with LC-MS/MS quantification of plasma/tissue concentrations; calculate AUC and half-life .
  • Toxicology : Acute toxicity via LD50_{50} testing (OECD Guideline 423) and subchronic studies (28-day repeat dosing) with histopathology .
  • Metabolite profiling : Use hepatic microsomes to identify phase I/II metabolites; assess CYP450 inhibition potential .

Q. What computational strategies are applied to predict off-target interactions and polypharmacology?

  • Pharmacophore modeling : Match compound features (e.g., hydrogen bond donors) to known drug databases (ChEMBL) .
  • Molecular dynamics simulations : Analyze binding stability (RMSD <2 Å) to secondary targets like serotonin receptors .
  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify downstream pathways affected by off-target binding .

Methodological Considerations

Q. How can researchers address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the lactone ring .
  • Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., open-chain carboxylic acid) .

Q. What analytical techniques are critical for quantifying impurities in batch synthesis?

  • HPLC-DAD : Use C18 columns (ACN/water + 0.1% TFA) to resolve unreacted indoline or chromene precursors .
  • LC-HRMS : Detect trace impurities (<0.1%) with accurate mass measurements (error <5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

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